
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
Overview
Description
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride (CAS: 5542-60-9) is an acyl chloride derivative characterized by a chlorophenoxy group and a methyl-substituted propanoyl chloride backbone. Its molecular formula is C₁₀H₁₀Cl₂O₂, with a molecular weight of 233.1 g/mol . This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the production of fibrate-class drugs like clofibrate derivatives . Its reactivity as an acylating agent makes it valuable for introducing the 2-(4-chlorophenoxy)-2-methylpropanoyl moiety into target molecules.
Structurally, the compound features a central carbonyl chloride group adjacent to a tertiary carbon bonded to a methyl group and a 4-chlorophenoxy substituent. This configuration enhances its electrophilicity, enabling efficient nucleophilic acyl substitution reactions .
Preparation Methods
Synthesis Overview
The preparation of 2-(4-chlorophenoxy)-2-methylpropanoyl chloride generally follows these key steps:
Step 1: Formation of 4-chlorophenoxy acid derivatives
The starting point is often 4-chlorophenol, which is converted into 4-chlorophenoxyacetic acid or related phenoxy acids via nucleophilic substitution with chloroacetic acid under basic conditions. This step yields the phenoxy acid intermediate crucial for subsequent transformations.Step 2: Conversion of acid to acyl chloride
The phenoxy acid is then transformed into the corresponding acyl chloride using chlorinating agents such as oxalyl chloride or thionyl chloride, often in the presence of catalytic amounts of N,N-dimethylformamide (DMF) to facilitate the reaction.
Detailed Preparation Methods
Formation of 4-Chlorophenoxy Acid Intermediate
- Reaction: 4-chlorophenol reacts with chloroacetic acid in the presence of a base (e.g., sodium hydroxide or sodium carbonate) to form 4-chlorophenoxyacetic acid.
- Conditions: This nucleophilic substitution typically occurs in aqueous or alcoholic media under reflux or controlled heating.
- Yield: Reported isolated yields range from 85% to 95%, indicating an efficient process with minimal side reactions.
- Mechanism: The phenol is deprotonated to phenolate ion, which then attacks the electrophilic carbon of chloroacetic acid, displacing chloride and forming the ether linkage.
Conversion of Phenoxy Acid to Acyl Chloride
- Reagents: Oxalyl chloride (COCl)₂ or thionyl chloride (SOCl₂) are commonly used chlorinating agents.
- Catalyst: A catalytic amount of DMF is often added to activate the chlorinating agent via formation of a Vilsmeier intermediate, enhancing reaction rate and yield.
- Procedure: The acid is dissolved in an anhydrous solvent such as dichloromethane (DCM) and cooled to 0 °C before slow addition of oxalyl chloride and DMF. The mixture is then stirred at room temperature for 1-2 hours.
- Workup: Volatile byproducts (CO, CO₂, HCl) are removed under reduced pressure, yielding the acyl chloride as a reactive intermediate or purified compound.
- Notes: The reaction must be conducted under anhydrous and inert atmosphere conditions to prevent hydrolysis of the acyl chloride.
Alternative and Advanced Synthetic Routes
In Situ Generation and Ni-Catalyzed Cross-Coupling
Recent research has demonstrated the in situ generation of acyl chlorides from carboxylic acids using oxalyl chloride and subsequent nickel-catalyzed cross-coupling with silylzinc reagents to form acylsilanes, a related class of compounds. While this method is more specialized, it highlights the versatility of acyl chloride intermediates like this compound in advanced synthetic applications. Key points include:
- Use of Ni(COD)₂ catalyst and ligands such as dtbpy under nitrogen atmosphere.
- Reaction conditions: room temperature stirring for 18 hours, followed by distillation to isolate products.
- This method underscores the importance of acyl chlorides as reactive intermediates in complex organic synthesis.
Research Findings and Practical Considerations
- Purity and Stability: The acyl chloride product is moisture-sensitive and must be handled under inert atmosphere to avoid hydrolysis back to the acid.
- Reaction Monitoring: Typical monitoring methods include NMR spectroscopy and IR spectroscopy, where the characteristic acyl chloride C=O stretch appears around 1800 cm⁻¹.
- Safety: Acyl chlorides are corrosive and release HCl upon contact with moisture; appropriate protective equipment and fume hood use are mandatory.
- Scalability: The described methods are scalable with proper control of reaction conditions and inert atmosphere techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(4-chlorophenoxy)-2-methylpropanoic acid.
Reduction: It can be reduced to form 2-(4-chlorophenoxy)-2-methylpropanol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids, such as aluminum chloride, can be used to catalyze certain reactions.
Solvents: Organic solvents like dichloromethane and toluene are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Scientific Research Applications
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride is a chemical compound with the molecular formula . It is also known by its CAS number 5542-60-9 . This compound is moisture sensitive and can cause burns .
Scientific Research Applications
While specific case studies and comprehensive data tables focusing solely on the applications of this compound are not detailed in the provided search results, the available information suggests several areas where this compound is relevant in scientific research:
- Use as a Chemical Intermediate this compound is used as an intermediate in the synthesis of various organic compounds.
- Synthesis of Glucopyranosyloxypyrazole Derivatives It is involved in the synthesis of glucopyranosyloxypyrazole derivatives .
- Early Discovery Research Sigma-Aldrich provides this chemical to early discovery researchers as part of a collection of rare and unique chemicals .
Potential Health Effects
this compound is hazardous and can cause burns .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 2-(4-chlorophenoxy)-2-methylpropanoyl chloride is compared with three structurally related acyl chlorides (Table 1) and other phenoxy-containing compounds.
Table 1: Key Properties of this compound and Analogues
Structural and Reactivity Comparisons
Substituent Effects
- Electron-Withdrawing Groups (e.g., Cl) : The 4-chloro substituent in the target compound enhances electrophilicity at the carbonyl carbon, facilitating reactions with nucleophiles like amines or alcohols. In contrast, the 4-methyl analogue (C₁₁H₁₃ClO₂) exhibits reduced reactivity due to the electron-donating methyl group .
Functional Group Comparisons
- Acyl Chlorides vs. Carboxylic Acids: Unlike 2-(4-chlorophenoxy)propionic acid (Cloprop, C₉H₉ClO₃), which is a carboxylic acid used as a plant growth regulator , the target compound’s acyl chloride group enables rapid esterification or amidation without requiring additional activating agents.
Biological Activity
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride, also known by its CAS number 5542-60-9, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in pharmacology.
- Molecular Formula : C₁₀H₁₀Cl₂O₂
- Molecular Weight : 233.091 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 284.1 ± 15.0 °C at 760 mmHg
- Flash Point : 112.5 ± 19.4 °C
Biological Activity
The biological activity of this compound can be categorized into several key areas:
2. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways may contribute to its therapeutic potential. Similar compounds have been shown to affect the production of pro-inflammatory cytokines, which could indicate that this compound may possess anti-inflammatory properties .
3. Toxicological Profile
The compound is classified as causing burns upon contact with skin or eyes and is moisture-sensitive. Inhalation or ingestion can lead to serious health effects, including gastrointestinal tract burns and respiratory tract irritation . This toxicity profile necessitates careful handling in laboratory and industrial settings.
Case Study 1: Cytotoxicity Evaluation
In a study evaluating structurally related compounds' cytotoxic effects on various cancer cell lines, it was found that modifications in the chlorinated phenoxy group significantly altered the compounds' activity. While specific data on this compound was not available, the trends observed suggest that similar modifications could enhance or reduce biological activity.
Case Study 2: In Vivo Studies
A related compound, etofylline clofibrate, demonstrated significant effects on thrombus formation and prostacyclin activation in vivo. This study highlighted the importance of chlorinated phenoxy groups in mediating biological responses . Although not directly related to our compound of interest, it provides insights into the potential mechanisms through which this compound might exert its effects.
Comparative Analysis Table
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₀Cl₂O₂ |
Molecular Weight | 233.091 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 284.1 ± 15.0 °C |
Flash Point | 112.5 ± 19.4 °C |
Toxicity | Causes burns; moisture sensitive |
Potential Biological Activities | Cytotoxicity; Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-chlorophenoxy)-2-methylpropanoyl chloride, and how can purity be ensured?
- Methodological Answer : The compound is synthesized via esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with thionyl chloride (SOCl₂) under reflux in anhydrous conditions. Purification involves fractional distillation under reduced pressure (40–60°C, 0.1–1 mmHg) to achieve >95% purity. Confirm purity using GC-MS or HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows a singlet at δ 1.68 ppm (C(CH₃)₂) and aromatic protons at δ 6.8–7.4 ppm (4-chlorophenoxy group). ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm .
- IR : Strong absorption at ~1800 cm⁻¹ (acyl chloride C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch).
- Mass Spectrometry : Molecular ion peak at m/z 233 (M⁺) and fragment ions at m/z 197 (loss of HCl) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, Tyvek® suits, and chemical goggles. Use a fume hood to minimize inhalation risks .
- Exposure Control : Monitor airborne concentrations with real-time sensors. Follow NIOSH guidelines for carcinogens (reduce exposure to ALARA levels) .
- Emergency Measures : Immediate rinsing with water for 15+ minutes upon skin/eye contact. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How does hydrolysis of this acyl chloride proceed under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Hydrolysis (HCl, H₂SO₄) : Forms 2-(4-chlorophenoxy)-2-methylpropanoic acid via nucleophilic attack by water. Reaction at 80–100°C for 6–8 hours .
- Basic Hydrolysis (NaOH) : Yields the sodium salt of the acid, with faster kinetics due to hydroxide ion nucleophilicity. Monitor pH (>10) to suppress side reactions .
Q. What comparative reactivity trends are observed with structural analogs (e.g., halogenated phenoxy derivatives)?
- Methodological Answer :
- Electrophilicity : The 4-Cl substituent enhances electrophilicity of the acyl chloride compared to non-halogenated analogs (e.g., 2-methylpropanoyl chloride).
- Nucleophilic Substitution : Reactivity with amines follows the order: 4-Cl > 4-F > 4-H derivatives (kinetic studies via UV-Vis at 300 nm) .
Q. What stability challenges arise during long-term storage, and how can degradation be mitigated?
- Methodological Answer :
- Moisture Sensitivity : Store under argon at –20°C in amber glass vials. Degradation products (e.g., carboxylic acid) form at >5% humidity (confirmed by TLC).
- Thermal Stability : Decomposes above 150°C (DSC data). Avoid prolonged heating during synthesis .
Q. How can contradictions in reported biological activity data (e.g., cytotoxicity vs. antimicrobial effects) be resolved?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK-293) and exposure times (24–48 hours). Discrepancies may arise from impurity profiles (e.g., residual SOCl₂).
- SAR Studies : Compare EC₅₀ values with analogs like 2-(4-chlorophenoxy)propanoic acid to isolate structural contributors .
Q. What computational tools are effective for retrosynthesis planning and reaction optimization?
- Methodological Answer :
- Retrosynthesis : Use Reaxys/PubChem databases to identify precursors (e.g., 4-chlorophenol and 2-methylpropanoyl chloride).
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) for key steps like acylation .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODRWLGKUBMFLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381779 | |
Record name | 2-(4-chlorophenoxy)-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5542-60-9 | |
Record name | 2-(4-chlorophenoxy)-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5542-60-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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